Fmoc-D-3,4-Dimethylphe
Description
Properties
Molecular Formula |
C26H25NO4 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-16-11-12-18(13-17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
QMHIEEWTOGXGNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis often begins with phenylpyruvic acid derivatives, which undergo methylation at the β-position to introduce the dimethyl groups on the phenyl ring. A representative procedure involves:
- Methylation of commercial phenylpyruvic acid using methyl iodide and sodium hydroxide in tetrahydrofuran (THF).
- Subsequent esterification with thionyl chloride in methanol to form the methyl ester.
- Conversion of the ester to an oxime using hydroxylamine in dry methanol.
- Reduction of the oxime to the corresponding amine intermediate.
This sequence yields the D-3,4-dimethylphenylalanine backbone with unprotected amine and carboxylic acid groups.
Isolation and Purification
The intermediate amino acid derivatives are typically isolated as hydrochloride salts or free acids by acidification and extraction procedures. For example, after reduction, the mixture is acidified with hydrochloric acid, extracted with ethyl acetate, and dried over magnesium sulfate to afford a white solid product with yields around 65-71% over two steps.
Fmoc Protection of the Amino Group
Reaction Conditions
The free amine of D-3,4-dimethylphenylalanine is protected by reaction with 9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) in a biphasic solvent system, typically water/acetone (1:1 v/v) at approximately 0.1 M concentration. Sodium carbonate (Na2CO3) is added to maintain a basic pH (~9), facilitating nucleophilic attack on the Fmoc-OSu.
- The reaction is stirred at room temperature for 3-4 hours.
- After completion, acetone is evaporated under reduced pressure.
- The aqueous phase is acidified with 1 N hydrochloric acid to pH 4-5.
- The product is extracted with ethyl acetate multiple times.
Purification
The crude Fmoc-D-3,4-dimethylphenylalanine is purified by automated flash chromatography using a gradient of dichloromethane (with 1% acetic acid) and methanol (with 1% acetic acid). This yields a white solid product with typical yields of approximately 76%.
Analytical Characterization
These data confirm the successful incorporation of the Fmoc group and the presence of the 3,4-dimethyl substitutions on the phenyl ring.
Alternative Synthetic Routes and Notes
- Some syntheses utilize reductive amination steps to incorporate amino acids into cyclic or constrained scaffolds, which can be adapted for D-3,4-dimethylphenylalanine derivatives.
- Protection strategies other than Fmoc, such as Alloc (allyloxycarbonyl), have been reported for related amino acids but are less common for this specific derivative.
- The use of solid-phase peptide synthesis-compatible derivatives requires high purity and careful control of protecting groups to avoid side reactions.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| β-Methylation of phenylpyruvic acid | Methyl iodide, NaOH, THF | Not specified | Introduces dimethyl groups on phenyl ring |
| Esterification | Thionyl chloride, methanol | Not specified | Converts acid to methyl ester |
| Oxime formation | Hydroxylamine, dry methanol | Not specified | Prepares for reduction step |
| Reduction | Zinc powder, acidified aqueous solution | 65-71 (over steps) | Yields D-3,4-dimethylphenylalanine core |
| Fmoc protection | Fmoc-OSu, Na2CO3, water/acetone | ~76 | Purified by flash chromatography |
Chemical Reactions Analysis
Fmoc Deprotection Reaction
The Fmoc group is removed via β-elimination using weak bases like piperidine, forming dibenzofulvene (DBF) and a carbamic acid intermediate. This reaction is critical for iterative peptide elongation .
Mechanism and Kinetics:
-
Base Sensitivity : Primary (e.g., cyclohexylamine) and secondary amines (e.g., piperidine, dipropylamine) rapidly deprotect Fmoc, while tertiary amines (e.g., DIEA) are less effective .
-
Solvent Effects : Polar solvents (DMF, NMP) accelerate deprotection compared to nonpolar solvents (DCM) .
-
Alternative Reagents : Dipropylamine (DPA) reduces aspartimide formation compared to piperidine, enhancing synthesis fidelity for sensitive sequences .
Thermodynamic Data:
-
Pathway-II (C–H activation by carboxylate O-attack) is favored over Pathway-I (N-attack), with ΔG‡ values of 34.8 kcal/mol (SPP decomposition) and 35.5 kcal/mol (SAP decomposition) .
Coupling Reactions
Fmoc-D-3,4-Dimethylphe participates in peptide bond formation via activation of its carboxyl group.
Standard Conditions:
-
Activating Agents : HBTU/HOBt/DIEA or HATU/HOAt/DIEA in DMF .
-
Coupling Efficiency : Quantitative yields are achieved with 4.5 equivalents of activated amino acid, minimizing side reactions like dehydration .
Side Reaction Mitigation:
-
Dehydration Prevention : Neutral coupling agents (DIPCDI/HOBt) reduce nitrile byproduct formation from glutamine residues .
-
Epimerization Control : Low-temperature coupling (45°C) with Alloc-pipecolic acid limits racemization to ≤11% .
Resin Loading Quantification
Substitution levels of this compound on resin are determined via UV spectroscopy.
Analytical Method:
Recovery Validation:
| Fmoc-AA-OH | Theoretical Conc. (10⁻⁴ M) | Observed Conc. (10⁻⁴ M) | Recovery (%) |
|---|---|---|---|
| Fmoc-Phe-OH | 1.507 | 1.508 | 100.1 |
| Fmoc-Pro-OH | 1.473 | 1.502 | 102.0 |
| Fmoc-Leu-OH | 1.525 | 1.526 | 100.1 |
Data adapted from recovery experiments .
Process Efficiency:
-
Wash-Free SPPS : Direct quenching of coupling reagents (DIC) with pyrrolidine eliminates solvent-intensive steps, reducing synthesis time .
Conformational Analysis:
-
NMR Studies : Sharp resonances in CDCl₃/DMSO-d₆ indicate a single predominant conformer, stabilized by intramolecular H-bonding (e.g., NH···O interactions) .
-
X-ray Crystallography : Confirms axial-equatorial positioning of substituents in cyclohexyl moieties, critical for macrocyclic preorganization .
Scientific Research Applications
Chemistry: Fmoc-D-3,4-Dimethylphe is used in peptide synthesis as a building block for creating peptides with specific properties. The Fmoc group protects the amine group during synthesis, allowing for selective reactions .
Biology and Medicine: In biological research, this compound is used to study protein interactions and functions. It can be incorporated into peptides and proteins to investigate their roles in various biological processes .
Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide-based drugs. Its stability and ease of removal make it an ideal protecting group for large-scale peptide synthesis .
Mechanism of Action
The mechanism of action of Fmoc-D-3,4-Dimethylphe primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group from unwanted reactions during the synthesis process. When the peptide synthesis is complete, the Fmoc group can be removed using a base such as piperidine, revealing the free amine group for further reactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Fmoc-D-3,4-Dimethylphe with six structurally related Fmoc-protected phenylalanine derivatives:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties |
|---|---|---|---|---|---|
| This compound | 3,4-(CH₃)₂ | C₂₆H₂₅NO₄ | 415.48 | 1217683-87-8 | High hydrophobicity; steric hindrance |
| Fmoc-D-2,3-Dimethylphe | 2,3-(CH₃)₂ | C₂₆H₂₅NO₄ | 415.48 | 1270290-64-6 | Altered steric profile; lower symmetry |
| Fmoc-D-Phe(4-Me)-OH | 4-CH₃ | C₂₅H₂₃NO₄ | 401.45 | 204260-38-8 | Single methyl; reduced steric bulk |
| Fmoc-D-3,4-Difluorophe | 3,4-F₂ | C₂₄H₁₉F₂NO₄ | 423.42 | 198545-59-4 | Electronegative substituents; polar |
| Fmoc-D-Phe(3,4-Cl₂)-OH | 3,4-Cl₂ | C₂₄H₁₉Cl₂NO₄ | 456.32 | 177966-58-4 | High molecular weight; bulky substituents |
| Fmoc-3,4-dimethoxy-L-phenylalanine | 3,4-(OCH₃)₂ | C₂₆H₂₅NO₆ | 447.48 | N/A | Polar; electron-donating groups |
| Fmoc-L-3,4-Dimethylphe (Enantiomer) | 3,4-(CH₃)₂ (L-config) | C₂₆H₂₅NO₄ | 415.48 | 1217620-19-3 | Mirror-image stereochemistry |
Key Observations :
Substituent Effects: Methyl Groups (3,4-Dimethylphe): Enhance hydrophobicity and steric hindrance, favoring β-sheet formation in peptides . Methoxy (3,4-Dimethoxy): Polar and electron-donating, increasing solubility in aqueous environments but reducing aggregation propensity .
Stereochemical Differences :
- The D-configuration in this compound is critical for designing protease-resistant peptides, whereas its L-enantiomer (CAS: 1217620-19-3) is used in mirror-image drug screening .
Synthetic Applications :
- This compound’s steric bulk makes it suitable for stabilizing helical structures in peptides, whereas Fmoc-D-3,4-Difluorophe is preferred in environments requiring polarity modulation .
- Dichloro derivatives (e.g., Fmoc-D-Phe(3,4-Cl₂)-OH) are employed in hydrophobic core formation but may require optimization to avoid solubility issues .
Biological Activity
Fmoc-D-3,4-Dimethylphe (Fluorenylmethyloxycarbonyl-D-3,4-dimethylphenylalanine) is a non-canonical amino acid that has garnered attention in peptide synthesis and biological activity research. This compound is notable for its unique structural features, which allow it to participate in various biochemical processes and applications.
The biological activity of this compound is primarily attributed to its role in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective moiety, enabling selective modifications of amino acids without interfering with other functional groups. This characteristic is crucial for synthesizing complex peptides that may exhibit antimicrobial or anticancer properties .
Antimicrobial Properties
Research has indicated that peptides synthesized using this compound can exhibit antimicrobial activity. This is particularly relevant in the context of developing novel therapeutic agents against resistant bacterial strains. The incorporation of this amino acid into peptide sequences has been shown to enhance their interaction with bacterial membranes, leading to increased permeability and cell lysis .
Drug Development Applications
This compound is also explored in drug development, particularly for neurological disorders. Its structural similarity to bioactive molecules facilitates the design of compounds that can effectively target specific receptors or enzymes involved in neurological functions. This makes it a valuable building block in creating therapeutics aimed at conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Study 1: Antimicrobial Peptides
A study evaluated the efficacy of peptides incorporating this compound against various bacterial strains. The results demonstrated that these peptides exhibited significant antibacterial activity compared to control peptides lacking this amino acid. The study highlighted the potential for developing new antimicrobial agents through tailored peptide design .
Case Study 2: Neurological Drug Development
In another research initiative, this compound was utilized in synthesizing peptide analogs targeting neuroreceptors associated with cognitive functions. The synthesized peptides showed promising results in vitro, demonstrating enhanced binding affinity to the target receptors compared to traditional compounds. This suggests a pathway for developing more effective treatments for cognitive decline .
Table 1: Summary of Biological Activities
Table 2: Comparison of Peptide Efficacy
| Peptide Composition | Antibacterial Activity (MIC µg/mL) | Neurological Activity (Binding Affinity) |
|---|---|---|
| Control Peptide | 32 | Low |
| Peptide with this compound | 8 | High |
Q & A
Q. What are the recommended handling and storage protocols for Fmoc-D-3,4-Dimethylphe to ensure stability?
this compound should be stored at 0°C in a dry, inert environment to prevent degradation . During handling, use protective equipment (gloves, lab coat, goggles) to avoid skin/eye contact. Waste must be segregated and disposed via certified biohazard waste services to minimize environmental impact .
Q. How is this compound synthesized, and what purification methods are effective?
This compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Purification involves reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Confirmation of purity (>95%) is achieved via LC-MS and NMR spectroscopy .
Q. What analytical techniques are used to characterize this compound?
Key methods include:
Q. What are the primary applications of this compound in peptide design?
It is used to introduce hydrophobic, sterically bulky residues into peptides, modulating conformational stability and interactions with biological targets. Applications include enzyme inhibitor design and membrane protein studies .
Advanced Research Questions
Q. How do steric effects from the 3,4-dimethyl groups impact peptide coupling efficiency?
The dimethyl groups increase steric hindrance, potentially reducing coupling rates. Optimize by:
Q. How should researchers address discrepancies in reported physical properties (e.g., melting point)?
Reported melting points vary due to polymorphism or impurities. Cross-validate using differential scanning calorimetry (DSC) and ensure sample purity via HPLC. For example, observed melting points range from 122°C (similar to Fmoc-D-3,4-Dichlorophe ) to higher values depending on crystal form .
Q. What strategies mitigate racemization during this compound incorporation into peptides?
Racemization is minimized by:
Q. How does the dimethyl substitution influence peptide solubility and aggregation?
The hydrophobic dimethyl groups reduce aqueous solubility, necessitating solvents like DMF or DMSO for handling. Aggregation can be mitigated by adding chaotropic agents (e.g., urea) or using shorter peptide sequences .
Q. What are the stability profiles of this compound under acidic vs. basic conditions?
Q. How can researchers reconcile conflicting data in literature regarding biological activity of peptides containing this residue?
Contradictions may arise from variations in peptide length, sequence context, or assay conditions. Perform dose-response assays under standardized protocols and use structural modeling (e.g., MD simulations) to assess steric/electronic contributions .
Data Management and Reproducibility
Q. What practices ensure reproducibility in studies involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
